Cas no 59859-58-4 ((+)-Femoxetine)
(+)-Femoxetine Chemical and Physical Properties
Names and Identifiers
-
- Piperidine,3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenyl-, (3R,4S)-
- (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine
- FEMOXETINE
- (+)-Femoxetine
- (+)-trans-3-[(4-methoxyphenoxy)methyl]-N-methyl-4-phenyl piperidine
- (3R,4S)-3-(p-methoxyphenoxymethyl)-1-methyl-4-phenylpiperidine
- (3R-trans)-3-[(4-methoxyphenoxy)-methyl]-1-methyl-4-phenylpiperidine
- Femoxetina
- Femoxetina [INN-Spanish]
- Femoxetine [INN]
- Femoxetinum
- Femoxetinum [INN-Latin]
- (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenyl-piperidine
- FEMOXETINE [MI]
- (3R,4S)-3-(4-Methoxy-phenoxymethyl)-1-methyl-4-phenyl-piperidine
- DTXSID70208576
- 3-(4-Methoxy-phenoxymethyl)-1-methyl-4-phenyl-piperidine(femoxetine)
- (+)-trans-3-((p-Methoxyphenoxy)methyl)-1-methyl-4-phenylpiperidine
- FEMOXETINE [WHO-DD]
- Q5442938
- UNII-8Y719ZLX8C
- NNC-20-4963
- 8Y719ZLX8C
- fg4963
- FEMOXETINE [MART.]
- FG-4963
- 59859-58-4
- CHEMBL94739
- BDBM50014247
- CHEBI:135330
- SCHEMBL49869
- Piperidine, 3-((4-methoxyphenoxy)methyl)-1-methyl-4-phenyl-, (3R-trans)-
-
- Inchi: 1S/C20H25NO2/c1-21-13-12-20(16-6-4-3-5-7-16)17(14-21)15-23-19-10-8-18(22-2)9-11-19/h3-11,17,20H,12-15H2,1-2H3/t17-,20-/m1/s1
- InChI Key: OJSFTALXCYKKFQ-YLJYHZDGSA-N
- SMILES: O(C1C=CC(=CC=1)OC)C[C@H]1CN(C)CC[C@@H]1C1C=CC=CC=1
Computed Properties
- Exact Mass: 311.18900
- Monoisotopic Mass: 311.188529040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 21.7Ų
Experimental Properties
- PSA: 21.70000
- LogP: 3.74740
(+)-Femoxetine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F322535-1mg |
(+)-Femoxetine |
59859-58-4 | 1mg |
$ 87.00 | 2023-04-15 | ||
| TRC | F322535-5mg |
(+)-Femoxetine |
59859-58-4 | 5mg |
$ 333.00 | 2023-04-15 | ||
| TRC | F322535-10mg |
(+)-Femoxetine |
59859-58-4 | 10mg |
$ 552.00 | 2023-04-15 | ||
| TRC | F322535-25mg |
(+)-Femoxetine |
59859-58-4 | 25mg |
$ 1166.00 | 2023-04-15 | ||
| TRC | F322535-100mg |
(+)-Femoxetine |
59859-58-4 | 100mg |
$ 4099.00 | 2023-04-15 |
(+)-Femoxetine Related Literature
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on (+)-Femoxetine
(+)-Femoxetine (CAS No 59859-58-4): A Comprehensive Overview
(+)-Femoxetine, identified by the CAS Registry Number 59859-58-4, is a compound of significant interest in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its unique chemical properties and potential therapeutic applications. Recent advancements in research have shed light on its mechanisms of action, pharmacokinetics, and potential uses in treating various medical conditions.
The chemical structure of (+)-Femoxetine is characterized by its chiral center, which contributes to its enantiomeric purity and biological activity. This stereochemistry plays a crucial role in its interaction with biological targets, making it a promising candidate for drug development. Researchers have explored its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in regulating mood and cognitive functions.
Recent studies have highlighted the potential of (+)-Femoxetine as a novel therapeutic agent for conditions such as depression, anxiety, and neurodegenerative disorders. Its ability to cross the blood-brain barrier efficiently has been a focal point of investigation, as this property is essential for drugs targeting central nervous system disorders. Preclinical trials have demonstrated promising results, indicating its efficacy in alleviating symptoms associated with these conditions without significant adverse effects.
The synthesis of (+)-Femoxetine involves advanced organic chemistry techniques, ensuring high purity and consistency in its production. The compound's stability under various storage conditions has also been thoroughly investigated, ensuring its suitability for long-term use in clinical settings. These findings underscore the importance of (+)-Femoxetine as a potential breakthrough in medicinal chemistry.
Furthermore, the pharmacokinetic profile of (+)-Femoxetine has been extensively studied, revealing optimal absorption and metabolism pathways. This information is critical for determining the appropriate dosing regimen and minimizing the risk of drug-drug interactions. Researchers have also explored its bioavailability and half-life, which are essential parameters for evaluating its suitability as a chronic medication.
In conclusion, (+)-Femoxetine (CAS No 59859-58-4) represents a significant advancement in the field of pharmacology. Its unique chemical properties, coupled with promising preclinical results, position it as a potential therapeutic agent for various medical conditions. Continued research into its mechanisms of action, safety profile, and clinical efficacy will be instrumental in unlocking its full therapeutic potential.
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